molecular formula C9H9NO4 B14256863 Ethyl pyridin-3-yl ethanedioate CAS No. 255894-67-8

Ethyl pyridin-3-yl ethanedioate

Cat. No.: B14256863
CAS No.: 255894-67-8
M. Wt: 195.17 g/mol
InChI Key: RFECQVWLUIKOAN-UHFFFAOYSA-N
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Description

Ethyl pyridin-3-yl ethanedioate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula (C_5H_5N) The compound is characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridin-3-yl ethanedioate typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyridin-3-yl ethanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ethyl pyridin-3-yl ethanol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Ethyl pyridin-3-yl ethanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl pyridin-3-yl ethanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl pyridin-3-yl ethanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl pyridin-3-yl ethanedioate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

    Ethyl pyridin-2-yl ethanedioate: The position of the pyridine ring substitution affects its reactivity and applications.

    Ethyl pyridin-4-yl ethanedioate: Another positional isomer with distinct properties and uses.

Properties

CAS No.

255894-67-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-O-ethyl 2-O-pyridin-3-yl oxalate

InChI

InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-4-3-5-10-6-7/h3-6H,2H2,1H3

InChI Key

RFECQVWLUIKOAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC1=CN=CC=C1

Origin of Product

United States

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